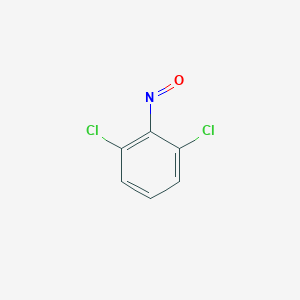

2,6-Dichloronitrosobenzene

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1,3-dichloro-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYPOGVRNGUWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333783 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-66-7 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2,6 Dichloronitrosobenzene

Condensation Reactions with Amine Nucleophiles

2,6-Dichloronitrosobenzene readily undergoes condensation reactions with primary aromatic amines. The nitrogen atom of the amine acts as a nucleophile, attacking the nitrogen atom of the electron-deficient nitroso group. This type of reaction is fundamental to the formation of asymmetrical azo compounds.

The reaction between an aromatic nitroso compound and an aniline (B41778) derivative to form an azobenzene (B91143) is known as the Baeyer-Mills reaction or simply Mills reaction. beilstein-journals.orgd-nb.infotxst.edu This condensation is typically carried out in a solvent such as acetic acid and proceeds via a mechanism involving the nucleophilic attack of the aniline on the nitroso compound. beilstein-journals.org The reaction is generally favorable when the nitrosobenzene (B162901) component is electron-poor, as is the case with this compound, and the aniline component is electron-rich. d-nb.info

Based on the principles of the Mills reaction, this compound is expected to react with aniline in an acidic medium like acetic acid to yield the asymmetrically substituted 2,6-dichloroazobenzene. The reaction involves the formation of an intermediate adduct which then dehydrates to form the stable azo linkage (-N=N-).

| Reactant 1 | Reactant 2 | Expected Product |

|---|---|---|

| This compound | Aniline | 2,6-Dichloroazobenzene |

|  |  |

Formation of Azo Compounds via Coupling with Aniline Derivatives

Subsequent Mechanistic Rearrangement Pathways

The azo compounds formed from the condensation of this compound are stable entities but can serve as precursors to more complex structures through a sequence of reduction and rearrangement. The reduction of the azo group (-N=N-) yields a hydrazo group (-NH-NH-), which is the key intermediate for the benzidine (B372746) rearrangement.

The benzidine rearrangement is a classic acid-catalyzed intramolecular reaction of hydrazobenzenes. d-nb.infoorgsyn.org The mechanism involves the diprotonation of the hydrazobenzene (B1673438), followed by the cleavage of the N-N bond and subsequent C-C bond formation between the para-positions of the two aromatic rings. d-nb.info If the para-positions are blocked, rearrangement can occur at the ortho-positions (o-semidine formation) or result in other products. The reaction provides a powerful method for synthesizing substituted benzidines (4,4'-diaminobiphenyls) and related compounds.

The synthesis of 3,5-dichlorobenzidine (B1205782) can be envisioned as a multi-step process beginning with this compound.

Condensation: this compound reacts with aniline to form 2,6-dichloroazobenzene, as described previously.

Reduction: The resulting 2,6-dichloroazobenzene is reduced to its corresponding hydrazo compound, 2,6-dichlorohydrazobenzene. This reduction can be achieved using various reagents, such as zinc dust in an alkaline solution.

Rearrangement: The 2,6-dichlorohydrazobenzene, upon treatment with a strong acid like hydrochloric acid, is expected to undergo the benzidine rearrangement.

In this specific case, one ring bears two chlorine atoms at positions 2 and 6, while the other ring is unsubstituted. The para-position of the unsubstituted ring is free for C-C bond formation. The para-position (position 4) of the dichlorinated ring is also sterically accessible. The rearrangement would lead to the formation of a C-C bond between C-4 of the unsubstituted ring and C-4 of the dichlorinated ring. The amino groups would then be located at the original C-1 positions, resulting in the formation of 3,5-dichloro-[1,1'-biphenyl]-4,4'-diamine, commonly known as 3,5-dichlorobenzidine. This pathway is analogous to the well-documented rearrangement of 2,2'-dichlorohydrazobenzene to 3,3'-dichlorobenzidine. orgsyn.org

| Starting Material | Intermediate | Expected Product |

|---|---|---|

| 2,6-Dichlorohydrazobenzene | Acid-catalyzed rearrangement | 3,5-Dichlorobenzidine |

| (H+) |  |

Following the same chemical logic, the synthesis of 3,5,3'-trichlorobenzidine would involve the reaction of this compound with a different aniline derivative, 3-chloroaniline (B41212).

Condensation: this compound reacts with 3-chloroaniline to yield the unsymmetrical azo compound, 2,6-dichloro-3'-chloroazobenzene.

Reduction: This azo compound is then reduced to the corresponding hydrazobenzene, 2,6-dichloro-3'-chlorohydrazobenzene.

Rearrangement: The unsymmetrical hydrazobenzene is subjected to acid-catalyzed rearrangement.

In this intermediate, the para-position (C-4) of the 2,6-dichlorophenyl ring is available. In the 3-chlorophenyl ring, the para-position relative to the nitrogen (C-4) is also available. Therefore, the primary product of the rearrangement is expected to be 3,5,3'-trichloro-[1,1'-biphenyl]-4,4'-diamine, or 3,5,3'-trichlorobenzidine. The formation of other isomers or byproducts is possible in the rearrangement of unsymmetrical hydrazobenzenes, but the para-coupled product is often predominant.

| Starting Material | Intermediate | Expected Product |

|---|---|---|

| 2,6-Dichloro-3'-chlorohydrazobenzene | Acid-catalyzed rearrangement | 3,5,3'-Trichlorobenzidine |

| (H+) |  |

Benzidine Rearrangement in the Formation of Substituted Benzidines

Participation in Nitrodiazene Oxide Synthesis

This compound serves as a key starting material in the formation of aryl-substituted nitrodiazene oxides. This synthesis proceeds through a multi-step reaction sequence, ultimately yielding the desired 1-aryl-2-nitrodiazene 1-oxide structure.

The first successful synthesis of 1-aryl-2-nitrodiazene 1-N-oxides, including the 2,6-dichloro substituted derivative, was reported in 1996 by Tartakovsky et al.. The process is a two-step procedure that begins with the reaction of an aryl nitroso compound with an N,N-dihaloamine derivative, followed by nitration of the resulting intermediate..

Step 1: Formation of the Azoxy Intermediate

This compound is first reacted with N,N-dibromoacetamide (Br₂NCOMe) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). This reaction forms an intermediate, 2-acetyl-1-(2,6-dichlorophenyl)diazene 1-oxide.

Step 2: Nitration of the Azoxy Intermediate

The purified azoxy intermediate is then subjected to nitration to yield the final product, 1-(2,6-dichlorophenyl)-2-nitrodiazene 1-oxide. This is achieved by reacting the intermediate with a nitronium salt in a solvent like acetonitrile (B52724) (MeCN) at a reduced temperature of -20 °C.

For the synthesis of aryl nitrodiazene oxides, nitronium hexafluorosilicate (B96646) ((NO₂)₂SiF₆) is the preferred nitrating agent.. The use of other nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can lead to the degradation of the starting material by BF₃, which is released during the reaction, resulting in lower yields of the desired product..

The reaction mixture is typically stirred for an hour after the addition of the nitrating agent and allowed to warm to room temperature. The final product is then isolated and purified through standard laboratory procedures, which may include removal of the solvent, washing with water and sodium bicarbonate solution, and subsequent crystallization or chromatography.. Yields for the synthesis of various aryl nitrodiazene oxides using this method have been reported to be in the range of 68% to 91%..

Detailed Research Findings

The structure of 1-(2,6-dichlorophenyl)-2-nitrodiazene 1-oxide has been confirmed through spectroscopic methods and X-ray diffraction studies. A notable structural feature of this and related aryl nitrodiazene oxides is the unusually long N-NO₂ bond. For 1-(2,6-dichlorophenyl)-2-nitrodiazene 1-oxide, this bond length is approximately 1.475 Å.. This is longer than the typical N-N bond length and is attributed to the stereochemistry of the molecule.. The terminal nitro group is significantly out of plane with the rest of the nitrodiazene oxide group, which limits the sharing of π electrons and weakens the N-NO₂ bond..

Interactive Data Table: Synthesis of 1-(2,6-Dichlorophenyl)-2-nitrodiazene 1-Oxide

| Step | Reactants | Reagents | Solvent | Temperature | Product |

| 1 | This compound | N,N-Dibromoacetamide | Dichloromethane | Not Specified | 2-Acetyl-1-(2,6-dichlorophenyl)diazene 1-oxide |

| 2 | 2-Acetyl-1-(2,6-dichlorophenyl)diazene 1-oxide | Nitronium hexafluorosilicate | Acetonitrile | -20 °C to 20 °C | 1-(2,6-Dichlorophenyl)-2-nitrodiazene 1-oxide |

Interactive Data Table: Structural Data for 1-(2,6-Dichlorophenyl)-2-nitrodiazene 1-Oxide

| Parameter | Value | Reference |

| N-NO₂ Bond Length | ~1.475 Å | |

| ONNO Torsion Angle | -97.1° |

Applications in Advanced Organic Synthesis

Precursor in the Development of Complex Aromatic Systems

The strategic placement of chloro and nitroso functional groups on the benzene ring makes 2,6-dichloronitrosobenzene a valuable starting material for constructing intricate molecular architectures.

While the direct synthesis of halogenated benzidine (B372746) derivatives from this compound is not extensively documented in readily available literature, the synthesis of similar compounds, such as 3,3',5,5'-tetrahalogenated benzidines, has been achieved through other routes. For instance, 3,3',5,5'-tetrafluorobenzidine and 3,3',5,5'-tetrachlorobenzidine have been synthesized and studied for their mutagenic properties. The synthesis of 2,2',5,5'-tetrachlorobenzidine has been reported via the reduction of 2,5-dichloronitrobenzene using zinc dust and sodium hydroxide solution. Another approach to synthesizing substituted benzidines involves the oxidation of anilines, such as 2,6-dimethylaniline, to form an azobenzene (B91143) intermediate, which is then subjected to reduction and rearrangement to yield the corresponding benzidine.

Table 1: Synthesis of Substituted Benzidines

| Starting Material | Reagents | Product |

| 2,5-Dichloronitrobenzene | Zinc dust, Sodium hydroxide | 2,2',5,5'-Tetrachlorobenzidine |

| 2,6-Dimethylaniline | Potassium permanganate, Zinc powder, Hydrochloric acid | 3,3',5,5'-Tetramethylbenzidine |

A significant application of this compound is in the synthesis of the fluorescent labeling reagent 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, commonly known as NBD-Cl. The synthesis of NBD-Cl involves the nitration of 4-chlorobenzofurazan, which is itself prepared from 2,6-dichloroaniline via this compound. NBD-Cl is a stable, non-fluorescent compound that reacts with primary and secondary amines to produce highly fluorescent derivatives, making it a valuable tool in biological and chemical analysis.

The reaction pathway from 2,6-dichloroaniline to NBD-Cl can be summarized as follows:

Oxidation: 2,6-dichloroaniline is oxidized to form this compound.

Cyclization: this compound undergoes cyclization to yield 4-chlorobenzofurazan.

Nitration: The resulting 4-chlorobenzofurazan is nitrated to produce the final product, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

Table 2: Key Intermediates in the Synthesis of NBD-Cl

| Intermediate | Chemical Name | Role |

| This compound | This compound | Product of the oxidation of 2,6-dichloroaniline |

| 4-Chlorobenzofurazan | 4-Chlorobenzofurazan | Product of the cyclization of this compound |

This compound serves as a precursor in the synthesis of nitrodiazene oxide (NDO) structures. Specifically, it has been used to synthesize 1-(2,6-dichlorophenyl)-2-nitrodiazene 1-oxide. The general synthesis of aryl NDOs involves a two-step process. First, the nitrosoarene, in this case, this compound, is reacted with an N,N-dihaloamine to form an intermediate azoxy compound. This intermediate is then nitrated using a suitable nitrating agent, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), to yield the final nitrodiazene oxide product. The yields for the synthesis of various aryl NDOs, including the one derived from this compound, have been reported to be in the range of 68% to 91%.

Table 3: Reactants in the Synthesis of 1-(2,6-dichlorophenyl)-2-nitrodiazene 1-oxide

| Reactant | Role |

| This compound | Starting nitrosoarene |

| N,N-Dihaloamine | Reagent for azoxy intermediate formation |

| Nitrating Agent (e.g., NO₂BF₄) | Reagent for the final nitration step |

Structural Elucidation and Analytical Characterization of Derivatives

Spectroscopic Techniques Applied to Reaction Products

The characterization of reaction products derived from 2,6-Dichloronitrosobenzene relies heavily on spectroscopic methods. These techniques provide detailed information about the molecular weight, structure, and electronic environment of the synthesized molecules.

Mass Spectrometry Analysis

Mass spectrometry is a key tool for determining the molecular weight and confirming the elemental composition of novel derivatives. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully employed to analyze hydrazone derivatives of this compound. The analysis of compounds such as (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and its 3-nitro isomer shows distinct molecular ion peaks, confirming their successful synthesis. nih.govnih.gov

| Compound | Molecular Formula | Calculated Mass (M) | Observed Ion [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| (E)-1-(2,6-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | C₁₃H₉Cl₂N₃O₂ | 310.13 | 311.08 | nih.gov |

| (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine | C₁₃H₉Cl₂N₃O₂ | 310.13 | 311.14 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the connectivity and spatial arrangement of atoms within a molecule. ¹H NMR studies on hydrazone derivatives have elucidated the chemical environment of the protons. nih.govnih.gov The spectra for (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, recorded in DMSO-d₆, show characteristic signals for the aromatic, imine (-CH=), and amine (-NH) protons. nih.govnih.gov

| Compound | Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| (E)-1-(2,6-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | –NH | 10.20 (1H) | nih.gov |

| –CH= | 8.41 (1H) | ||

| Aromatic | 7.13–8.08 (7H) | ||

| (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine | –NH | 9.95 (1H) | nih.gov |

| –CH= | 8.40 (1H) | ||

| Aromatic | 7.00–8.20 (7H) |

Crystallographic Studies on Advanced Derivatives

X-ray Diffraction Analysis of Nitrodiazene Oxide Derivatives (e.g., 1-(2,6-Dichlorophenyl)-2-nitrodiazene 1-Oxide)

The nitrodiazene oxide functional group represents a unique and energetic structural motif. X-ray diffraction studies have been performed on derivatives such as 1-(2,6-Dichlorophenyl)-2-nitrodiazene 1-Oxide. researchgate.net The analysis of this compound revealed an unusually long N-N bond within the nitrodiazene oxide group. Specifically, the bond length between the two nitrogen atoms (N(2)-N(3)) was determined to be 1.475 Å. researchgate.net This structural feature is of particular interest in the study of nitrogen- and oxygen-containing functional groups. researchgate.net

| Compound | Structural Feature | Measured Value | Reference |

|---|---|---|---|

| 1-(2,6-Dichlorophenyl)-2-nitrodiazene 1-Oxide | N(2)–N(3) Bond Length | 1.475 Å | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.